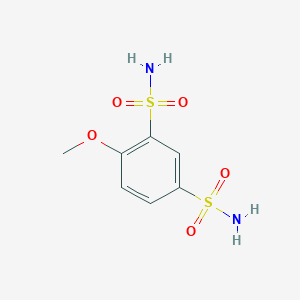
4-Methoxy-1,3-benzenedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1,3-benzenedisulfonamide is an organic compound with the molecular formula C(7)H({10})N(_2)O(_5)S(_2) It is characterized by the presence of a methoxy group (-OCH(_3)) and two sulfonamide groups (-SO(_2)NH(_2)) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3-benzenedisulfonamide typically involves the sulfonation of 4-methoxyaniline. The process can be summarized as follows:
Nitration: 4-Methoxyaniline is first nitrated to form 4-methoxy-3-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 4-methoxy-1,3-diaminobenzene.
Sulfonation: Finally, the diamine is sulfonated using chlorosulfonic acid or sulfur trioxide to produce this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,3-benzenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: 4-Hydroxy-1,3-benzenedisulfonamide.
Reduction: 4-Methoxy-1,3-benzenediamine.
Substitution: Various substituted benzenedisulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1,3-benzenedisulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anti-platelet and anti-inflammatory activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cardiovascular diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in platelet aggregation, thereby exerting anti-platelet effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the signaling pathways that regulate platelet function .
Comparison with Similar Compounds
- 4-Chloro-1,3-benzenedisulfonamide
- 4-Bromo-6-chloro-1,3-benzenedisulfonamide
- 4-Methoxy-N-(2-methoxybenzyl)benzenesulfonamide
Comparison: 4-Methoxy-1,3-benzenedisulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its chloro and bromo analogs, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H10N2O5S2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4-methoxybenzene-1,3-disulfonamide |
InChI |
InChI=1S/C7H10N2O5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3,(H2,8,10,11)(H2,9,12,13) |
InChI Key |
LMIXJAIBEXMAKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)
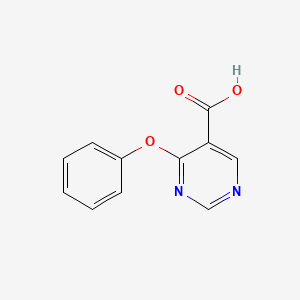
![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)
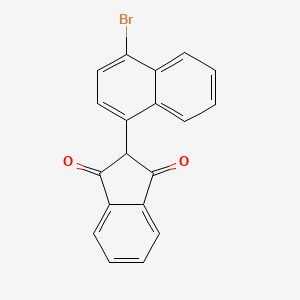
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)
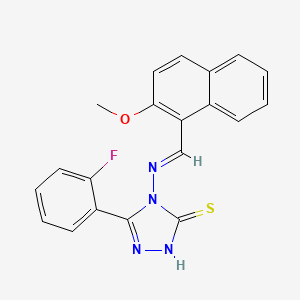
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)
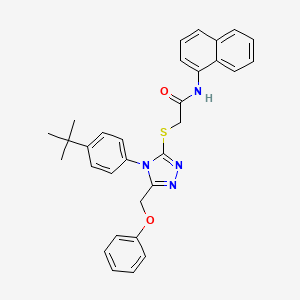

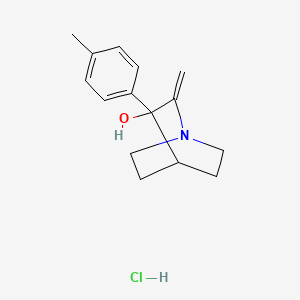
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)
